molecular formula C17H21N5O2 B3006751 N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1207056-75-4

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B3006751
CAS RN: 1207056-75-4
M. Wt: 327.388
InChI Key: VQGOYAYLYHPFKN-UHFFFAOYSA-N
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Description

The compound , N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that can help infer potential properties and activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, as well as [3+2] cycloaddition reactions . These methods are commonly used to create pyrazole and pyrimidinone derivatives, which are core structures in the compound of interest. The synthesis typically requires the use of catalysts like piperidine and solvents such as ethanol and toluene, and the reactions are characterized by techniques like NMR, IR, and Mass spectrometry .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described often includes multiple rings, such as pyrazole and pyrimidinone, which are known for their biological relevance . The presence of substituents like the isopropyl group and the cyclopropane ring can influence the molecule's binding affinity and overall bioactivity. Molecular docking studies, as mentioned in the first paper, are crucial for understanding how these molecules interact with biological targets such as enzymes .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and the electronic nature of the heterocycles. For instance, the presence of an oxo group and amide linkage can facilitate reactions with nucleophiles or electrophiles. The [3+2] cycloaddition reactions mentioned in the second paper are examples of how these compounds can undergo cycloaddition to form new rings like isoxazolines and isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The solubility, melting point, and stability can vary widely based on the presence of different substituents and the rigidity of the molecular framework. The NMR, IR, and Mass spectrometry data provided in the synthesis characterization give insights into the molecular fingerprints that define these properties . Additionally, the biological activities such as antibacterial, anti-inflammatory, and antioxidant properties are indicative of the compound's potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds, including the featured cyclopropanecarboxamide derivative, demonstrate potential for therapeutic applications in cancer treatment and inflammation control due to their inhibitory activities on 5-lipoxygenase, a key enzyme involved in the metabolism of arachidonic acid to leukotrienes, which play a significant role in various inflammatory and allergic responses (Rahmouni et al., 2016).

Antioxidant Activities

The synthesis and evaluation of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and pyridine derivatives, have been conducted to explore their antioxidant activities. These studies contribute to the understanding of how structural modifications of cyclopropanecarboxamide derivatives can influence their efficacy as antioxidants, providing a foundation for developing potential neuroprotective or anti-inflammatory agents (Mohamed & El-Sayed, 2019).

Heterocyclic Synthesis Approaches

Research on direct N-cyclopropylation of cyclic amides and azoles, including cyclopropanecarboxamide derivatives, has opened new avenues for the synthesis of nitrogen-containing heterocycles. This method facilitates the introduction of the cyclopropyl group onto the nitrogen of heterocycles or amides, highlighting the versatility and potential of cyclopropanecarboxamide derivatives in medicinal chemistry and drug development (Gagnon et al., 2007).

Antimicrobial Activity

Several cyclopropanecarboxamide derivatives have been synthesized and screened for their antimicrobial activity. This research underscores the potential of these compounds in addressing resistant bacterial infections, with some derivatives showing good to excellent activity against Gram-positive and Gram-negative bacteria. The exploration of these derivatives contributes to the ongoing search for new antimicrobial agents in the fight against drug-resistant pathogens (Devarasetty et al., 2019).

properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-9(2)12-8-15(23)20-17(18-12)22-14(19-16(24)11-5-6-11)7-13(21-22)10-3-4-10/h7-11H,3-6H2,1-2H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGOYAYLYHPFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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